molecular formula C18H14N2O4 B10915006 4-hydroxy-6-methyl-3-[(2E)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one

4-hydroxy-6-methyl-3-[(2E)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one

Cat. No.: B10915006
M. Wt: 322.3 g/mol
InChI Key: JPZMTECSIIUTDM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE is a complex organic compound that features a pyranone core structure with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 3-(3-phenyl-1H-pyrazol-4-yl)acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of 4-keto-6-methyl-3-[3-(3-phenyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one.

    Reduction: Formation of 4-hydroxy-6-methyl-3-[3-(3-phenyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-ol.

    Substitution: Formation of 4-hydroxy-6-methyl-3-[3-(3-bromo-phenyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one.

Scientific Research Applications

4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE: Lacks the pyrazole and acryloyl groups, making it less complex and potentially less biologically active.

    3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLIC ACID: Contains the pyrazole and acryloyl groups but lacks the pyranone core.

Uniqueness

4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]pyran-2-one

InChI

InChI=1S/C18H14N2O4/c1-11-9-15(22)16(18(23)24-11)14(21)8-7-13-10-19-20-17(13)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,19,20)/b8-7+

InChI Key

JPZMTECSIIUTDM-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(NN=C2)C3=CC=CC=C3)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(NN=C2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.